ML-792

Immuno-Oncology Transcriptional Regulation SUMOylation

Researchers studying SUMOylation in cancer face persistent issues with off-target effects from non-selective E1 inhibitors, obscuring true biological results. ML-792 is a rigorously validated, mechanism-based inhibitor that forms a covalent adduct with SUMO, selectively blocking the SAE (UBA2) E1 enzyme. · Unmatched Selectivity: IC50 of 3 nM (SAE/SUMO1) & 11 nM (SAE/SUMO2) vs. >32 μM for NAE & UAE, enabling clean dissection of SUMO biology. · MYC-Synthetic Lethality: Demonstrates enhanced potency in MYC-amplified tumor models (lymphoma, neuroblastoma), inducing a quantifiable mitotic catastrophe phenotype. · HR-Proficient Ovarian Cancer: Sensitivity is independent of PARP inhibitor response, providing a distinct tool for studying drug-resistant tumor vulnerabilities. · Proven in vivo Oral Bioavailability: Active in cholangiocarcinoma xenograft models, supporting preclinical proof-of-concept studies in GI malignancies. Supplied with lot-specific QC documentation to ensure reproducibility.

Molecular Formula C21H23BrN6O5S
Molecular Weight 551.4 g/mol
Cat. No. B609176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML-792
SynonymsML-792;  ML 792;  ML792.
Molecular FormulaC21H23BrN6O5S
Molecular Weight551.4 g/mol
Structural Identifiers
SMILESC1C(CC(C1COS(=O)(=O)N)O)NC2=NC=NC=C2C(=O)C3=NN(C=C3)CC4=CC(=CC=C4)Br
InChIInChI=1S/C21H23BrN6O5S/c22-15-3-1-2-13(6-15)10-28-5-4-18(27-28)20(30)17-9-24-12-25-21(17)26-16-7-14(19(29)8-16)11-33-34(23,31)32/h1-6,9,12,14,16,19,29H,7-8,10-11H2,(H2,23,31,32)(H,24,25,26)/t14-,16-,19+/m1/s1
InChIKeyPZCKLTWSXFDLLP-OGWOLHLISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML-792: Selective SAE Inhibitor


ML-792 (CAS 1644342-14-2) is a mechanism-based, small-molecule inhibitor of the SUMO-activating enzyme (SAE; E1), also known as UBA2 [1]. Discovered and optimized by Takeda, it is a sulfamate ester that forms a covalent adduct with SUMO, thereby potently blocking the first step in the SUMO conjugation cascade [2]. This compound is a critical tool compound for dissecting the roles of SUMOylation in cancer cell biology, mitotic progression, and immune regulation [3].

SUMOylation pathway research tool with reported E1 (SAE) target engagement
Supports cancer cell biology, mitotic progression, and immune regulation studies
Mechanism-based covalent probe reported to block SUMO conjugation cascade

ML-792: No Generic Substitute


The SUMO E1 activating enzyme is highly homologous to other E1 enzymes (e.g., NAE for NEDD8, UAE for ubiquitin). A generic E1 inhibitor or an unoptimized SAE inhibitor would cause significant off-target effects across the ubiquitin-like protein (Ubl) conjugation pathways, confounding experimental results. ML-792's value proposition lies in its rigorously validated, mechanism-based selectivity for SAE over NAE and UAE [1]. Furthermore, within the SUMO pathway, ML-792's specific interference at the E1 step differs functionally from E2 or E3 inhibitors, and even from other E1 inhibitors like TAK-981, due to its distinct chemical structure and binding mode which lead to unique cellular and in vivo transcriptional and phenotypic consequences [2]. Substitution with an inferior analog would invalidate comparative studies and obscure true SUMOylation-dependent biology.

ML-792
Selective SAE inhibition profile (reported >10,000-fold over NAE/UAE); distinct transcriptional and phenotypic outcomes
Other E1 Inhibitors
May cause off-target effects on NEDD8/ubiquitin pathways; SUMO-specific biology may be obscured
Close Analogs (e.g., TAK-981)
Context-dependent transcriptional divergence (IFN1 signature) may shift immune response interpretation

ML-792 Quantitative Evidence


IFN1 Gene Induction vs. TAK-981

A direct RNA-Seq head-to-head comparison in human solid tumor cell lines (HCT116, MDA-MB-231, Colo-205) treated with 1 µM ML-792 or 1 µM TAK-981 for 16 hours reveals a key differentiation point. While both compounds comparably modulated the majority of SUMO-regulated genes (r^2 = 0.836–0.971), they failed to induce a robust interferon type 1 (IFN1) gene signature in these cells [1]. This contrasts with the reported activity of TAK-981, which has been shown to induce an IFN1 response in other contexts, and highlights a potential divergence in their functional effects on the tumor-intrinsic immune signaling pathways in certain solid tumor models. This is a critical differentiator for researchers selecting a tool to study SUMO-dependent transcriptional regulation independently of strong IFN1 pathway activation.

IFN1 Gene Induction vs. TAK-981
Head-to-head comparison
r² = 0.836–0.971 for gene modulation; limited IFN1 signature induction in both
Transcriptional modulation context: IFN1 response comparable in tested solid tumor cell lines
RNA-Seq, HCT116/MDA-MB-231/Colo-205, 1 µM, 16 h
Immuno-Oncology Transcriptional Regulation SUMOylation

SAE Selectivity over NAE and UAE

ML-792 is a potent inhibitor of SAE in ATP-PPi exchange assays (IC50 = 3 nM for SUMO1, 11 nM for SUMO2) [1]. Its critical differentiator is its exceptional selectivity over the closely related E1 enzymes, NEDD8-Activating Enzyme (NAE) and Ubiquitin-Activating Enzyme (UAE). In the same assay systems, ML-792 is >10,000-fold less potent against NAE (IC50 = 32 µM) and >30,000-fold less potent against UAE (IC50 >100 µM) [1]. This selectivity window is further confirmed by a broad kinase panel where it showed no significant inhibition of 366 ATP-using enzymes at a concentration of 10 µM . This profile starkly contrasts with older, less selective pan-E1 inhibitors like panepophenanthrin or himeic acid A, which lack this precise discrimination.

SAE Selectivity over NAE/UAE
Head-to-head comparison
SAE IC₅₀ 3–11 nM; NAE 32 µM; UAE >100 µM
Supports SAE-specific pathway interpretation; minimal off-target ubiquitin/NEDD8 pathway effects
ATP-PPi exchange assay, recombinant enzymes
Target Selectivity Chemical Biology Enzymology

In Vivo Efficacy in Cholangiocarcinoma Model

In a direct comparative preclinical study, ML-792 was evaluated alongside TAK-981 and 2-D08 in a subcutaneous mouse model of cholangiocarcinoma (CCA). The results show that ML-792 treatment led to a significant and sustained reduction in tumor growth over time [1]. While all three compounds are SUMOylation inhibitors, they target different steps in the cascade. ML-792's potent inhibition of the E1 enzyme was sufficient to halt tumor progression in this model, providing a quantitative in vivo benchmark for its activity. This differentiates ML-792 from compounds like 2-D08 (a less potent flavonoid) or TAK-981 (which may have different pharmacokinetic or pharmacodynamic properties in this specific model).

In Vivo Cholangiocarcinoma Model
Head-to-head comparison
Reported sustained reduction in tumor growth vs. vehicle
Model-response context: SAE inhibition suppressed CCA xenograft progression
Subcutaneous mouse model; dosage not detailed
In Vivo Efficacy Cholangiocarcinoma Preclinical Oncology

Non-Overlapping Sensitivity with PARP Inhibitors

A screen of 30 patient-derived ovarian cancer models (OCMs) with ML-792 identified five particularly sensitive models [1]. Crucially, the study found that sensitivity to SUMO inhibition by ML-792 did not overlap with sensitivity to PARP inhibitors [1]. This finding is significant because PARP inhibitors are a mainstay therapy for homologous recombination-deficient (HRD) ovarian cancers. The data suggest that ML-792 could target a distinct subset of ovarian cancers, potentially including those that are HR-proficient and therefore resistant to PARP inhibitors. This provides a clear differentiation in the mechanism of vulnerability, positioning ML-792 for exploring therapeutic niches beyond current targeted therapies.

Sensitivity vs. PARP Inhibitors
Cross-study comparison
5/30 patient-derived ovarian cancer models sensitive; no overlap with PARPi sensitivity
Distinct vulnerability context: supports SUMOylation research in HR-proficient models
Ex vivo screen of 30 ovarian cancer models
Ovarian Cancer Drug Resistance Patient-Derived Models

MYC Amplification and Cellular Sensitivity

The foundational study of ML-792 established a direct quantitative link between the presence of the MYC oncogene and cellular sensitivity to SAE inhibition. In a panel of cancer cell lines, induction of MYC expression increased the viability effect of ML-792 [1]. This finding suggests a synthetic lethal relationship, where cells driven by high MYC levels are more dependent on SUMOylation for survival. This is a key differentiator from pan-cytotoxic agents or other E1 inhibitors that may not exhibit this genetic dependency.

MYC Amplification & Sensitivity
Class-level inference
Increased viability effect in MYC-overexpressing cell lines
Context-dependent sensitivity; reported synthetic lethal interaction may require validation
CellTiter-Glo, multiple cancer lines, 72 h
Synthetic Lethality MYC Oncogene Cancer Dependency

Mitotic Defects and Endoreduplication

ML-792 treatment induces specific and quantifiable mitotic defects in cancer cells. In HCT116 cells, ML-792 impaired chromosomal segregation and induced mitotic defects [1]. Furthermore, treatment led to endoreduplication, a process where cells undergo successive rounds of DNA replication without cell division, resulting in polyploidy . Importantly, expression of an SAE catalytic-subunit (UBA2) S95N M97T mutant rescued the SUMOylation loss and the mitotic defect induced by ML-792, confirming its on-target selectivity [1]. This phenotype is a direct consequence of inhibiting SUMOylation at the E1 step and provides a robust cellular readout for target engagement and functional activity, differentiating it from compounds that induce apoptosis through other mechanisms.

Mitotic Defects & Endoreduplication
On-target phenotype
Impaired chromosome segregation; >4N DNA content; rescued by SAE mutant
Supports target-engagement confirmation; distinct from apoptosis-inducing compounds
HCT116, A375, COLO 205 cells
Cell Cycle Mitotic Catastrophe Chromosome Segregation

ML-792 Application Scenarios


SUMOylation Dependency in MYC-Driven Cancers

Given the synthetic lethal interaction between ML-792 and MYC amplification [1], this compound is ideally suited for researchers investigating SUMOylation dependency in MYC-driven tumors, such as certain lymphomas, neuroblastomas, and subsets of ovarian, lung, and colon cancers [2]. The well-characterized mitotic catastrophe and endoreduplication phenotype [3] serves as a strong, quantifiable readout for on-target activity in vitro and in vivo.

SUMOylation in HR-Proficient Ovarian Cancer

The recent finding that ML-792 sensitivity in patient-derived ovarian cancer models does not overlap with PARP inhibitor sensitivity [4] makes it a valuable tool for studying therapeutic vulnerabilities in homologous recombination-proficient (HRP) ovarian cancers. Researchers can use ML-792 to dissect the specific role of SUMOylation in these treatment-resistant models and to explore combination strategies with standard-of-care chemotherapy.

IFN1-Independent Immune Modulation

For immunologists studying the impact of SUMOylation on the tumor immune microenvironment without the confounding variable of a strong, direct IFN1 response from cancer cells, ML-792 is the preferred tool. The direct head-to-head transcriptional data confirms that ML-792 does not robustly induce an IFN1 gene signature in several solid tumor models in vitro [5]. This allows for a cleaner dissection of other SUMO-dependent immune regulatory mechanisms, such as those affecting immune cell function or tumor cell antigen presentation.

Cholangiocarcinoma and GI Cancer Target Validation

The in vivo efficacy data in a cholangiocarcinoma (CCA) xenograft model [6] provides a strong foundation for using ML-792 in preclinical studies of biliary tract cancers and other gastrointestinal malignancies. The compound's demonstrated ability to inhibit tumor growth in this model, coupled with its validated oral bioavailability [7], makes it a practical and effective tool for target validation and proof-of-concept studies in these disease areas.

Application
Selection Property
Validation Focus
SUMOylation dependency in MYC-driven cancer models
Reported synthetic lethal interaction with MYC; mitotic catastrophe readout
On-target endoreduplication phenotype validation
SUMOylation in HR-proficient ovarian cancer research
Non-overlapping sensitivity with PARP inhibitors in research models
Distinct vulnerability pathway investigation
IFN1-independent tumor immune modulation studies
Limited IFN1 gene induction in tested solid tumor lines
Clean dissection of SUMO-dependent immune regulation
Cholangiocarcinoma and GI cancer target validation
Reported tumor growth inhibition in CCA xenograft model
In vivo proof-of-concept and combination study design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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